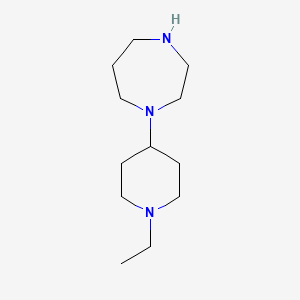

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

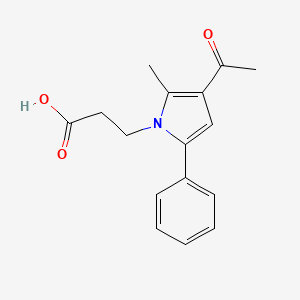

“1-(1-Ethylpiperidin-4-yl)-1,4-diazepane” is a complex organic compound that contains two nitrogen-containing rings: a piperidine ring and a diazepane ring . The piperidine ring is a six-membered ring with one nitrogen atom , and the diazepane ring is a seven-membered ring with two nitrogen atoms . The ethyl group is a common two-carbon alkyl substituent.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and diazepane rings, along with the ethyl substituent. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “1-(1-Ethylpiperidin-4-yl)-1,4-diazepane” are not available, piperidine and diazepane derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Ethylpiperidin-4-yl)-1,4-diazepane” would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution .Applications De Recherche Scientifique

Catalysis and Chemical Transformations

Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement of hexadiene derivatives via iminium ion activation. This process results in cyclopentane-containing products through an intramolecular Michael reaction. The versatility of this catalysis is evident as it accommodates both cyclic and acyclic substrates and allows for net ring expansion/cyclopentannulation with high stereocontrol, illustrating a significant extension of iminium organocatalysis to complexity-generating transformations (Barrett et al., 2023).

Synthesis of Hypnotics

The compound HIE-124, related to the chemical family of ethyl diazepanes, showcases potent in vivo activity as an ultra-short acting hypnotic. Its rapid onset and short duration of action position it as a potential candidate for preanesthetic medication or anesthesia induction, emphasizing the therapeutic utility of diazepane derivatives in medical practice (El-Subbagh et al., 2008).

Modification of Polyethylene Films

Diazo-compounds, including variants derived from piperidinyl diazepanes, have been grafted onto polyethylene films, enhancing their photostability. This application demonstrates the potential of diazepane derivatives in materials science for developing durable polymeric materials with improved resistance to UV-induced degradation (Mosnáček et al., 2007).

Pharmaceutical Synthesis

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane and its derivatives are integral in synthesizing various pharmaceutical compounds, showcasing their versatility in drug development. For example, the synthesis of 1,4-diazepin-5-ones under microwave irradiation demonstrates an efficient method for accessing diazepane derivatives, which are pivotal in the pharmaceutical industry for creating new therapeutic agents (Wlodarczyk et al., 2007).

Efflux Pump Inhibition

In the context of combating antibiotic resistance, 1-benzyl-1,4-diazepane has shown potential as an efflux pump inhibitor (EPI) in Escherichia coli. By inhibiting the AcrAB and AcrEF efflux pumps, this compound effectively reduces the efflux of antibiotics, showcasing a promising approach to enhancing antibiotic efficacy against resistant bacterial strains (Casalone et al., 2020).

Orientations Futures

Mécanisme D'action

Please consult with a professional researcher or a healthcare provider for more specific and detailed information about this compound. They may have access to more specialized databases or resources to provide the information you’re looking for. If you’re conducting research, please ensure that all necessary safety protocols are followed, as handling and working with chemical compounds can pose health risks. Always refer to the relevant safety data sheets for information on handling and disposal .

Propriétés

IUPAC Name |

1-(1-ethylpiperidin-4-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-9-4-12(5-10-14)15-8-3-6-13-7-11-15/h12-13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKRQIOWUMFJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)

![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)

![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2965626.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)